Cas no 27478-34-8 (Naphthalene, dinitro-)

Dinitronaphthalene (C₁₀H₆N₂O₄) is a nitroaromatic compound derived from naphthalene through nitration, resulting in the substitution of two nitro groups onto the naphthalene ring. This yellow crystalline solid is primarily utilized as an intermediate in the synthesis of dyes, explosives, and other specialty chemicals. Its key advantages include high thermal stability and reactivity, making it suitable for further chemical modifications. Dinitronaphthalene exhibits moderate solubility in organic solvents, facilitating its use in industrial processes. Careful handling is required due to its potential explosive properties and toxicity. Its structural versatility allows for applications in advanced material research and energetic formulations.
Naphthalene, dinitro- structure
Naphthalene, dinitro- structure
Product Name:Naphthalene, dinitro-
CAS No:27478-34-8
MF:C10H6N2O4
MW:218.165642261505
CID:282501
PubChem ID:612684
Update Time:2025-08-05

Naphthalene, dinitro- Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, dinitro-
    • Dinitronaphthalene (mixture)
    • DINITRONAPHTHALENE MIXTURE
    • Dinitronaphthalene
    • VS-13160
    • FT-0720003
    • 24934-47-2
    • 27478-84-8
    • AKOS021983956
    • 27478-34-8
    • dinitro naphthalene
    • DTXSID50947815
    • NS00051148
    • Dinitronaphthalin
    • 1,2-Dinitronaphthalene
    • SCHEMBL187452
    • Naphthalene, 1,2-dinitro-
    • BBL035534
    • DB-083633
    • STL426722
    • MDL: D155723
    • Inchi: 1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H
    • InChI Key: XNKFCDGEFCOQOM-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(=CC=C2C=CC=CC2=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 218.03300
  • Monoisotopic Mass: 218.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.6A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.481
  • Melting Point: min. 130.0 °C
  • Boiling Point: 389.8°Cat760mmHg
  • Flash Point: 200.3°C
  • Refractive Index: 1.704
  • PSA: 91.64000
  • LogP: 3.70260
  • Solubility: Not determined

Naphthalene, dinitro- Security Information

  • RTECS:QJ4550000

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Naphthalene, dinitro- Related Literature

Additional information on Naphthalene, dinitro-

Dinitronaphthalene: A Comprehensive Overview

Dinitronaphthalene, also known as Naphthalene, dinitro- (CAS No. 27478-34-8), is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups (-NO₂) attached to the naphthalene ring system. The substitution pattern of these nitro groups can vary, leading to different isomers such as 1,2-dinitronaphthalene, 1,3-dinitronaphthalene, and 1,4-dinitronaphthalene. Each isomer exhibits distinct chemical and physical properties due to the differing electronic effects and steric hindrance caused by the nitro groups.

The synthesis of dinitronaphthalene typically involves the nitration of naphthalene using mixed acids (such as a mixture of sulfuric acid and nitric acid). This reaction is exothermic and requires careful control to ensure selective substitution at specific positions on the naphthalene ring. The reactivity of naphthalene towards nitration is influenced by its electronic structure; the presence of conjugated double bonds facilitates electrophilic substitution reactions. The regioselectivity of the reaction can be modulated by varying the reaction conditions, such as temperature and acid concentration.

Dinitronaphthalene has been studied extensively for its applications in various fields. In materials science, it has been explored as a precursor for the synthesis of advanced materials such as carbon nanotubes and graphene-like structures. Recent research has focused on the thermal decomposition behavior of dinitronaphthalene, which can lead to the formation of carbon-rich materials with unique electronic properties. These materials hold potential for use in energy storage devices, sensors, and electronic devices.

In addition to its role in materials synthesis, dinitronaphthalene has also been investigated for its pharmacological properties. Certain derivatives have shown promise as potential drug candidates due to their ability to interact with specific biological targets. For instance, studies have explored the anti-inflammatory and antioxidant activities of dinitronaphthalene derivatives, suggesting their potential application in pharmaceuticals.

The environmental impact of dinitronaphthalene has also been a topic of interest. Research has examined its degradation pathways under various environmental conditions, such as UV light exposure and microbial activity. Understanding the fate of this compound in natural systems is crucial for assessing its potential risks to ecosystems.

Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of dinitronaphthalene. Quantum mechanical calculations have provided detailed information about the distribution of electron density within the molecule, which is essential for predicting its reactivity in different chemical environments.

In conclusion, dinitronaphthalene (CAS No. 27478-34-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an attractive candidate for further research and development in areas such as materials science, pharmacology, and environmental chemistry.

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